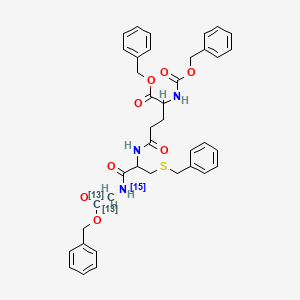
Cyanine3 carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine3 carboxylic acid (chloride) is a red fluorescent dye known for its excellent solubility in organic solvents and non-toxic nature. It is widely used as a non-reactive fluorophore for experimental control and calibration, as well as in the synthesis of fluorescent probes for rapid detection of agent reactions .
准备方法
Synthetic Routes and Reaction Conditions: Cyanine3 carboxylic acid (chloride) can be synthesized through the reaction of carboxylic acids with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is more common and involves the conversion of the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Industrial Production Methods: Industrial production of this compound (chloride) typically involves large-scale synthesis using the same methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and efficiency.
化学反应分析
Types of Reactions: Cyanine3 carboxylic acid (chloride) primarily undergoes nucleophilic acyl substitution reactions due to the presence of the acyl chloride functional group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
科学研究应用
Cyanine3 carboxylic acid (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for labeling and detection in various chemical assays.
作用机制
The mechanism of action of Cyanine3 carboxylic acid (chloride) involves its ability to act as a fluorescent probe. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of target molecules. The fluorescence properties are influenced by the environment, such as solvent polarity and viscosity, which can affect the quantum yield and fluorescence lifetime .
相似化合物的比较
Cyanine5 carboxylic acid (chloride): Another cyanine dye with similar fluorescent properties but different excitation and emission wavelengths.
Indocyanine green: A cyanine dye used in medical imaging with different spectral properties.
Uniqueness: Cyanine3 carboxylic acid (chloride) is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence. Its non-toxic nature and good solubility in organic solvents further enhance its utility in various scientific and industrial applications .
属性
分子式 |
C30H37ClN2O2 |
|---|---|
分子量 |
493.1 g/mol |
IUPAC 名称 |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI 键 |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)


![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
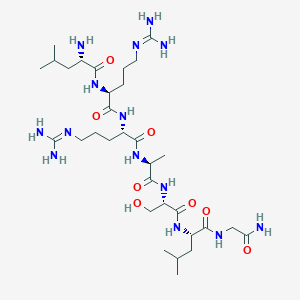
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
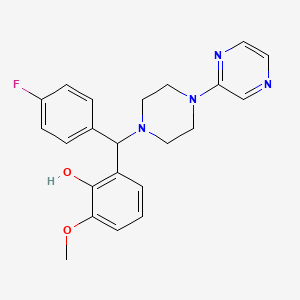
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
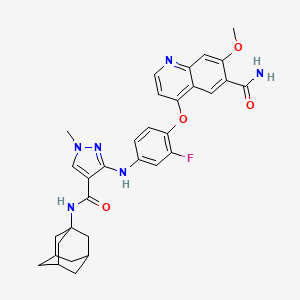
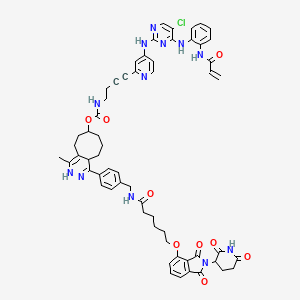

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
